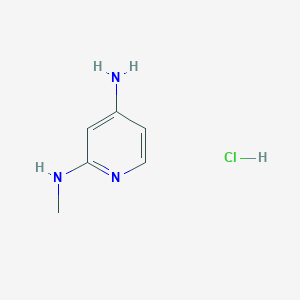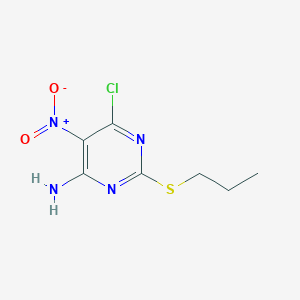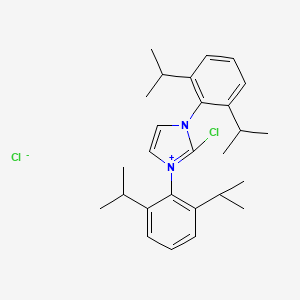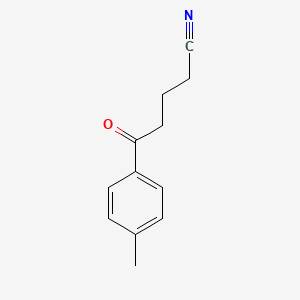
5-(4-Methylphenyl)-5-oxopentanenitrile
Descripción general
Descripción
5-(4-Methylphenyl)-5-oxopentanenitrile, commonly known as MPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPN is a nitrile derivative of pentanone, and its molecular formula is C12H13NO.
Aplicaciones Científicas De Investigación
Synthesis of Pyridines and Related Compounds
5-(4-Methylphenyl)-5-oxopentanenitrile and its derivatives have been utilized in the synthesis of various pyridine compounds. For instance, the Pd-catalyzed cascade reactions of 5-oxohexanenitrile with arylboronic acids have led to the production of 2-methylpyridines. These compounds are significant synthons that can be further modified to create diverse pyridine derivatives under mild conditions and with moderate to excellent yields (Yao et al., 2020).
Applications in Organic Synthesis
This chemical has also found applications in organic synthesis processes. The synthesis of various derivatives of o-aminoacetophenone and o-aminobenzyl alcohol involves the use of compounds related to 5-(4-Methylphenyl)-5-oxopentanenitrile. The oxidation and rearrangement of certain ketones and their oximes, which are closely related to this chemical, have led to the production of nitriles and other organic compounds (Gataullin & Abdrakhmanov, 2007).
In Chemical Genetics and Drug Discovery
In the field of chemical genetics and drug discovery, certain derivatives of 5-(4-Methylphenyl)-5-oxopentanenitrile have been identified as potential leads. For instance, in the discovery of apoptosis inducers, compounds including 3-aryl-5-aryl-1,2,4-oxadiazoles, which share structural similarities with 5-(4-Methylphenyl)-5-oxopentanenitrile, have been studied. These compounds have been used in identifying signaling pathways and molecular targets in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Catalytic and Material Science Applications
Furthermore, 5-(4-Methylphenyl)-5-oxopentanenitrile derivatives have been involved in catalytic reactions and material science applications. For example, studies on the synthesis of 1,3,4-oxadiazole-based compounds and their liquid crystalline properties involve similar chemical structures. These studies contribute to the development of materials with specific liquid crystalline properties (Zhu et al., 2009).
Propiedades
IUPAC Name |
5-(4-methylphenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGGMPQUGWDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-5-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



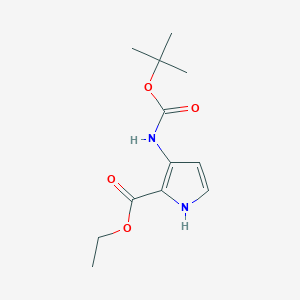
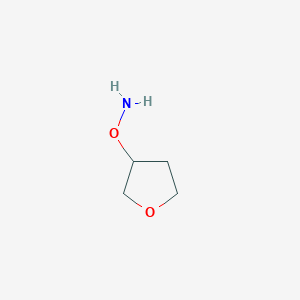
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)
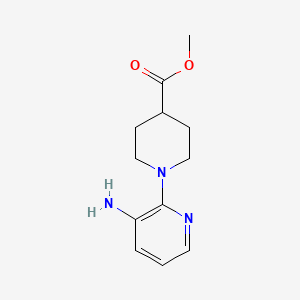
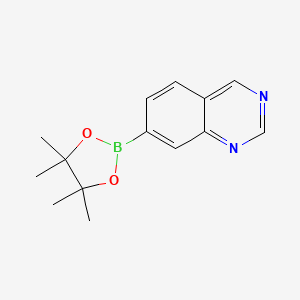
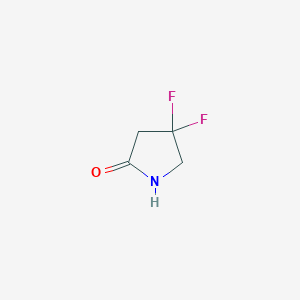

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)
